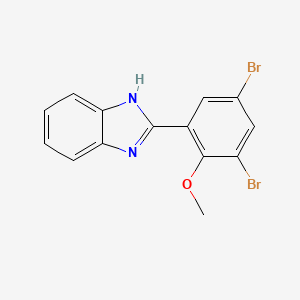
Ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic heterocyclic compound belonging to the quinolone family. Quinolones are well-known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the N-alkylation of a quinoline derivative. One common method is the reaction of ethyl 1-(2-ethoxy-2-oxoethyl)-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide at room temperature . This reaction yields the desired compound with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting bacterial infections and cancer.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial DNA gyrase and type II topoisomerase, enzymes essential for DNA replication . By inhibiting these enzymes, the compound disrupts DNA replication, leading to bacterial cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: A quinolone antibiotic with a cyclopropyl group at the N-1 position.
Norfloxacin: Another quinolone antibiotic with an ethyl group at the N-1 position.
Trovafloxacin: A quinolone antibiotic with a 2,4-difluorophenyl group at the N-1 position.
Comparison: Ethyl 6-ethoxy-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific ethoxy and methyl substitutions, which may confer distinct biological activities and pharmacokinetic properties compared to other quinolone derivatives. Its structure allows for potential modifications to enhance its efficacy and reduce resistance in microbial and cancer treatments.
Eigenschaften
CAS-Nummer |
62776-06-1 |
|---|---|
Molekularformel |
C15H17NO4 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
ethyl 6-ethoxy-3-methyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-4-19-10-6-7-12-11(8-10)14(17)9(3)13(16-12)15(18)20-5-2/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
GXRHTMCTOQTWGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)

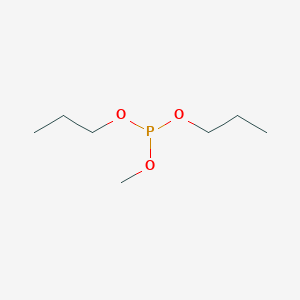
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
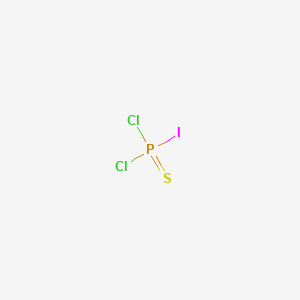

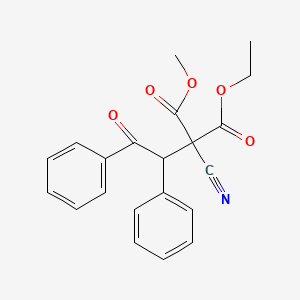
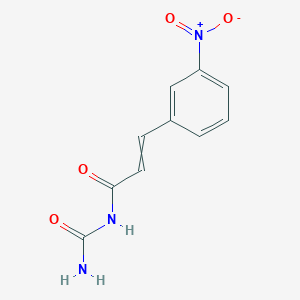
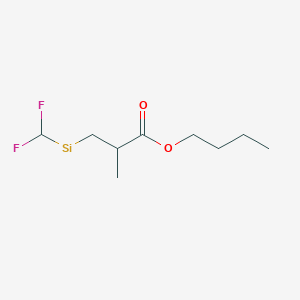
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)

